

Spectroscopic Characterization of Methyl 2-propylhex-2-enoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-propylhex-2-enoate

Cat. No.: B15421339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **Methyl 2-propylhex-2-enoate**, a valuable intermediate in organic synthesis. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This document serves as a practical resource for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-propylhex-2-enoate**. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.5 - 6.8	Triplet	1H	=CH-
3.73	Singlet	3H	-OCH ₃
~2.1 - 2.3	Quartet	2H	=C-CH ₂ -
~1.8 - 2.0	Singlet	3H	=C-CH ₃
~1.3 - 1.5	Multiplet	4H	-CH ₂ -CH ₂ -
~0.9	Triplet	6H	-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
~168	C=O
~140	=C(propyl)
~130	=C(methyl)
51.5	-OCH ₃
~35	=C-CH ₂ -
~30	-CH ₂ -
~22	-CH ₂ -
~14	-CH ₃
~12	=C-CH ₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
~2960-2850	C-H	Alkyl C-H stretch
~1720	C=O	Ester carbonyl stretch
~1650	C=C	Alkene C=C stretch
~1250-1100	C-O	Ester C-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
170	[M] ⁺ (Molecular Ion)
139	[M - OCH ₃] ⁺
113	[M - C ₄ H ₉] ⁺
59	[COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **Methyl 2-propylhex-2-enoate**. Actual parameters may need to be optimized based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-propylhex-2-enoate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 1 second.
- Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to 240 ppm.
 - Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate 1024 scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

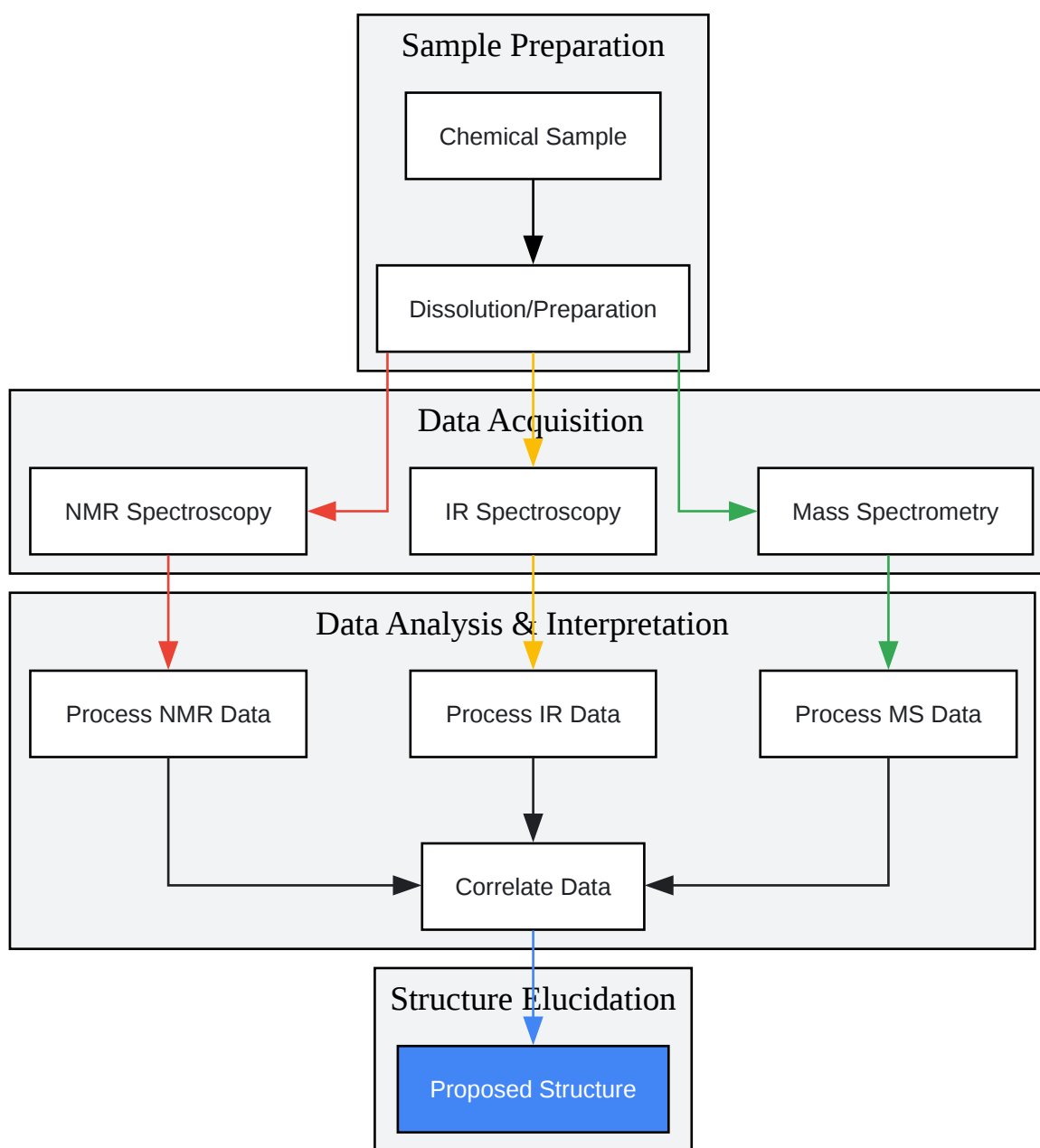
- Sample Preparation: Place a drop of neat **Methyl 2-propylhex-2-enoate** between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **Methyl 2-propylhex-2-enoate** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Set the ionization energy to 70 eV.
 - Scan a mass-to-charge (m/z) range of 40-400 amu.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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